2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
“2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the linear formula C18H15NO2 . It has a molecular weight of 277.326 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid” consists of a quinoline ring attached to a carboxylic acid group and a 3,4-dimethylphenyl group . The CAS Number for this compound is 20389-06-4 .
Scientific Research Applications
1. Specific Scientific Field The research falls under the field of Pharmaceutical Chemistry and Analytical Chemistry .
3. Methods of Application or Experimental Procedures The MIPs were prepared by free-radical polymerization, using 2-(4-vinylphenyl)quinoline-4-carboxylic acid as the functional monomer, Lamotrigine as the template, EDMA as the cross-linker, and AIBN as the initiator .
4. Results or Outcomes The method showed good precision and accuracy, with a linearity range of 1.50–40.00 mg/mL and a limit of quantitation (LOQ) at 0.20 mg/mL. The recovery ranged from 80.8% to 83.8% with RSD ranges from 5.5% to 11.1%. The validated method was successfully used to determine the concentration of Lamotrigine in human simulate serum samples .
1. Synthesis of Biologically and Pharmaceutically Active Quinoline Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
2. Antibacterial and Antioxidant Activities A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities . The compounds showed good antibacterial activity against four bacterial strains and strong antioxidant activity in DPPH radical assay . The compounds also showed good binding affinity in molecular docking analysis against E. coli DNA gyrase .
3. Anti-Gram-Positive Bacteria Activity Some 2-phenylquinoline derivatives showed better antibacterial activity against S. aureus and B. subtilis, indicating that rigid cyclic amino group at 2-phenyl is suitable for the anti-Gram-positive bacteria activity .
Future Directions
properties
IUPAC Name |
2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-13(9-12(11)2)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOVQBPFQFEWSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350110 |
Source
|
Record name | 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
20389-06-4 |
Source
|
Record name | 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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